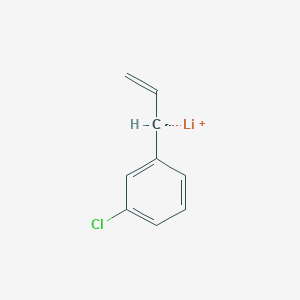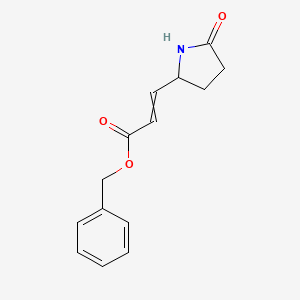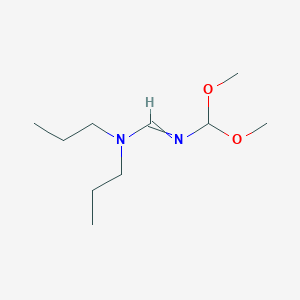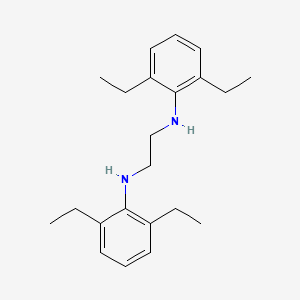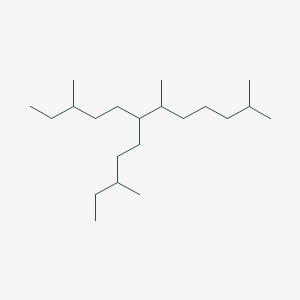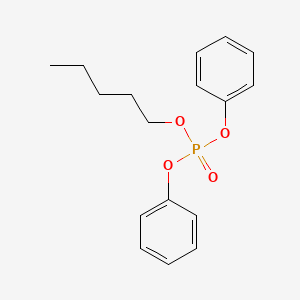
Pentyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl diphenyl phosphate is an organic compound belonging to the class of organophosphates. It consists of a phosphate group bonded to a pentyl group and two phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentyl diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of diphenyl phosphate with pentanol. The process is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pentyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates.
Aplicaciones Científicas De Investigación
Pentyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of pentyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Triphenyl phosphate: Another organophosphate with three phenyl groups.
Diphenyl phosphate: A simpler compound with two phenyl groups and no alkyl group.
Pentyl phosphate: Contains a pentyl group but lacks the phenyl groups.
Comparison: Pentyl diphenyl phosphate is unique due to the presence of both pentyl and phenyl groups, which confer distinct chemical and physical properties. Compared to triphenyl phosphate, it has a lower molecular weight and different solubility characteristics. Its combination of alkyl and aryl groups makes it versatile in various applications, distinguishing it from simpler phosphates like diphenyl phosphate and pentyl phosphate.
Propiedades
Número CAS |
105234-62-6 |
|---|---|
Fórmula molecular |
C17H21O4P |
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
pentyl diphenyl phosphate |
InChI |
InChI=1S/C17H21O4P/c1-2-3-10-15-19-22(18,20-16-11-6-4-7-12-16)21-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
Clave InChI |
BVXSDQYDTOKNMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


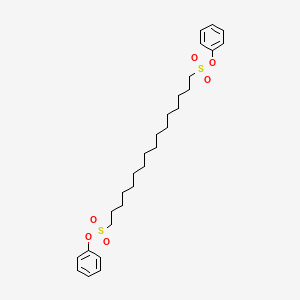
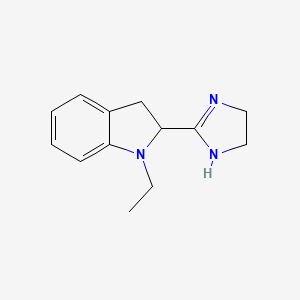

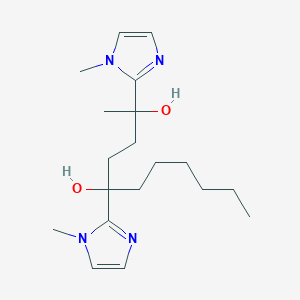

![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
